Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate
Overview
Description
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate is a heterocyclic organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol This compound is characterized by its pyrrole ring fused with a propylenedioxy group and ester functional groups at positions 2 and 5
Preparation Methods
The synthesis of Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrole derivative and diethyl oxalate.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate can be compared with similar compounds such as:
Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate: This compound has an ethylenedioxy group instead of a propylenedioxy group, leading to different chemical and physical properties.
Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate: The presence of a benzyl group at position 1 introduces additional steric and electronic effects.
Properties
IUPAC Name |
diethyl 2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-3-17-12(15)8-10-11(20-7-5-6-19-10)9(14-8)13(16)18-4-2/h14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXOFGHIVBAAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584525 | |
Record name | Diethyl 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-20-4 | |
Record name | Diethyl 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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